molecular formula C17H19NO4 B2890184 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 2034303-98-3

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2890184
CAS No.: 2034303-98-3
M. Wt: 301.342
InChI Key: PPIQCVNRULCLBE-UHFFFAOYSA-N
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Description

N-((3-Hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a naphthalen-2-yloxy group and a hydroxytetrahydrofuran-based substituent.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-16(18-11-17(20)7-8-21-12-17)10-22-15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,20H,7-8,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQCVNRULCLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via an etherification reaction, where a naphthol derivative reacts with an appropriate alkyl halide.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of substituents such as halogens or nitro groups on the naphthalene ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

Compound Name Key Substituents Position of Naphthyloxy Bioactivity Insights Key References
Target Compound 3-Hydroxytetrahydrofuran-3-ylmethyl Naphthalen-2-yloxy Unknown (structural analogs suggest solubility advantages)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl (cyclic amine) Naphthalen-2-yloxy Cytotoxic in HeLa cells (similar to cisplatin)
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide Pyridin-3-yl Naphthalen-2-yloxy LCMS data reported; structural analog
6a-m, 7a-f (triazole derivatives) Triazole ring, substituted phenyl groups (e.g., nitro, chloro) Naphthalen-1/2-yloxy Enhanced hydrogen bonding via triazole; varied cytotoxicity
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide Hydroxypropyl, isopropyl Naphthalen-1-yloxy Hydrophilic substituents; unconfirmed activity

Key Comparisons

Triazole derivatives (e.g., 6m, 7c) exhibit additional hydrogen-bonding sites but may have higher lipophilicity due to aromatic substituents .

Biological Activity N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated cytotoxicity in HeLa cells (IC50 ~3.16 µM), comparable to cisplatin . Activity in the target compound is unconfirmed but may depend on the hydroxytetrahydrofuran group’s ability to modulate membrane permeability. Triazole analogs (e.g., 6b, 6c) showed varied cytotoxicity linked to nitro or chloro substituents, with IC50 values influenced by electronic effects .

Synthetic Accessibility The target compound’s hydroxytetrahydrofuran group may require specialized protecting groups during synthesis, unlike triazole derivatives formed via 1,3-dipolar cycloaddition . N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide was synthesized using copper-catalyzed reactions, similar to triazole analogs but with morpholine incorporation .

Metabolic Stability The hydroxytetrahydrofuran ring may be prone to oxidative metabolism, whereas morpholinoethyl and triazole groups are more stable, impacting half-life .

Research Findings and Data Tables

Physicochemical Properties

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight (g/mol)
Target Compound 2.8 2 (OH, NH) 5 343.4
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 3.1 1 (NH) 5 354.4
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide 2.9 1 (NH) 4 279.3
6m (Chlorophenyl-triazole analog) 4.0 1 (NH) 5 393.9

Biological Activity

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a compound that incorporates a hydroxytetrahydrofuran moiety and a naphthalene derivative, suggesting potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H17NO4\text{C}_{15}\text{H}_{17}\text{N}\text{O}_4

This structure combines a hydroxytetrahydrofuran unit with an acetamide linked to a naphthalene ring, indicating potential interactions with biological targets.

  • Antitumor Activity : The compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that derivatives of similar structures can selectively induce apoptosis in tumor cells while sparing normal cells .
  • Antimicrobial Properties : Compounds containing naphthalene and hydroxytetrahydrofuran moieties have been noted for their antimicrobial activity against pathogens such as Helicobacter pylori and other bacterial strains .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, derivatives with similar scaffolds have shown inhibitory effects on urease and tyrosinase, indicating potential applications in treating conditions like hyperurecemia and skin disorders .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study investigated the cytotoxic effects of various naphthalene derivatives against human tumor cell lines. Results indicated that certain modifications to the naphthalene structure enhanced cytotoxicity significantly, suggesting that this compound could follow a similar trend .
  • Antimicrobial Activity :
    • Research has demonstrated that compounds with hydroxytetrahydrofuran structures possess significant antibacterial properties against H. pylori. The effectiveness of these compounds was comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .
  • Enzyme Inhibition :
    • A recent study evaluated the inhibitory effects of hydroxypyridinone derivatives on tyrosinase, revealing IC50 values in the low micromolar range. This suggests that similar compounds could be explored for their ability to inhibit enzymatic activity related to melanin production, which is crucial for skin protection and pigmentation disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeReferenceObserved Effect
CytotoxicityNaphthalene derivatives Selective apoptosis in tumor cells
AntimicrobialHydroxytetrahydrofuran derivatives Effective against H. pylori
Enzyme InhibitionHydroxypyridinone derivatives IC50 values between 1.95 μM - 25.29 μM

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